N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide - 2034379-14-9

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Catalog Number: EVT-3120781
CAS Number: 2034379-14-9
Molecular Formula: C16H18F3N3O2
Molecular Weight: 341.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: This compound is a benzene sulfonamide derivative featuring a furan-2-yl substituted pyrazole ring with a trifluoromethyl group at the 3-position. The research focuses on the crystal structure and hydrogen bonding interactions of this compound. []
  • Relevance: This compound shares the core 3-(trifluoromethyl)-1H-pyrazol-1-yl unit with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. The difference lies in the substitution at the 5-position of the pyrazole ring (furan-2-yl vs. furan-3-carboxamide) and the presence of a benzenesulfonamide group instead of a cyclopentyl-substituted amide. Both compounds feature a furan ring system. []

2. N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine []

  • Compound Description: This pyrazolylpyrimidine derivative exhibits strong inhibitory activity against root growth of Pennisetum alopecuroides. []
  • Relevance: This compound, like N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, features a 3-(trifluoromethyl)-1H-pyrazol-1-yl unit. They differ in the substitution at the 5-position of the pyrazole ring (methyl vs. furan-3-carboxamide) and the presence of a pyrimidin-4-amine moiety instead of a furan-3-carboxamide group. []

3. 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate []

  • Compound Description: This compound is a neutrophil elastase inhibitor with improved physical properties compared to its free base form. []

4. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery, demonstrating efficacy in rodent models of choroidal neovascularization. []

5. 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides []

  • Compound Description: These are potent and selective inhibitors of monoamine oxidase B (MAO-B) with potential for improving memory and cognition. []
  • Relevance: Similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, these compounds contain a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety and a carboxamide group. The key structural difference is the replacement of the furan ring with a thiophene ring. []

6. 1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This is a potential peripheral cannabinoid-1 receptor inverse agonist. []

7. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a favorable CNS multiparameter optimization (CNS MPO) score. []
  • Relevance: While this compound also features a carboxamide group and a trifluoromethoxy-substituted aromatic ring, it differs significantly from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. It lacks the pyrazole ring and instead features an imidazole ring and a pyridinylmethyl group. []

8. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent GlyT1 inhibitor showing significant effects in rodent models for schizophrenia. []

9. N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas [, ]

  • Compound Description: This acylthiourea derivative combines the structural features of pyrazoles with chloride and trifluoromethyl groups, which are known for their bioactivities. [, ]
  • Relevance: Although both compounds contain a substituted pyrazole ring with a trifluoromethylphenyl group, they differ significantly. N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas lacks the furan ring and amide linkage, featuring a thiourea moiety instead. [, ]

10. 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1) []

  • Compound Description: This compound is a 1:1 adduct studied for its crystal structure and hydrogen bonding interactions. []

11. 8-(1-benzyl-1H-pyrazol-4-yl)xanthines []

  • Compound Description: These compounds act as high-affinity and selective A2B adenosine receptor antagonists, with potential therapeutic benefits for asthma. []

12. N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide []

  • Compound Description: This compound was identified as an orexin 2 receptor antagonist through high-throughput screening. []

13. 6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819) [, ]

  • Compound Description: This human neutrophil elastase inhibitor undergoes lipid peroxide-mediated epoxidation and rearrangement in blood plasma. [, ]

14. 2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide [, ]

  • Compound Description: This compound is the rearranged oxidation product of AZD9819, formed through lipid peroxide-mediated epoxidation in blood plasma. [, ]
  • Relevance: While structurally distinct from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide due to its oxazole core and complex substitution pattern, it shares the presence of a substituted pyrazole ring and a trifluoromethylphenyl group. [, ]

15. N-(2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan (2) []

  • Compound Description: This compound serves as the starting material for synthesizing various naphthofuranpyrazol derivatives, showcasing its versatile chemical reactivity. []
  • Relevance: This compound, although lacking a pyrazole ring initially, is relevant due to its conversion into pyrazole-containing derivatives through Vilsmeier formylation. This highlights the possibility of synthesizing N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide or related compounds starting from similar furan-containing precursors. []

16. N-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide []

  • Compound Description: This celecoxib-NBD conjugate is a COX-2 inhibitor and a fluorescent biomarker used for imaging COX-2 overexpression in cancer cells. []

17. (E)-1-(furan-2-yl)-3-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)prop-2-en-1-one (7d) and 1-(3-(furan-2-yl)-5-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (8d) []

  • Compound Description: These compounds are β-carboline hybrids that exhibit cytotoxic activity against cancer cells and can cleave DNA upon UV irradiation. []
  • Relevance: While structurally distinct from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide due to their β-carboline and chalcone/pyrazole moieties, they share the presence of a furan ring and a trifluoromethylphenyl group. []

18. R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) []

  • Compound Description: These are newly developed dopamine D3 receptor antagonists with potential for treating opioid and cocaine use disorders. []
  • Relevance: Although structurally different from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, they highlight the therapeutic potential of compounds featuring a carboxamide group and substituted aromatic rings, emphasizing the importance of exploring diverse chemical structures for targeting specific receptors or biological pathways. []

19. 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (27), 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (64), and N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (150) []

  • Compound Description: These peptidomimetics were identified as potent inhibitors of Campylobacter concisus's deoxycytidine triphosphate deaminase (dCTP deaminase). []
  • Relevance: These compounds, while structurally diverse from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, emphasize the exploration of various heterocyclic systems and functional groups for drug discovery. Compound 27 shares the presence of a furan ring and a carboxamide group, highlighting the importance of these structural features in different chemical contexts. []

20. 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24) []

  • Compound Description: This aminopyrazole selectively inhibits cyclin-dependent kinase 5 (CDK5) and reduces Mcl-1 levels in cancer cell lines. []

21. N-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide []

  • Compound Description: This celecoxib-NBD conjugate is a COX-2 inhibitor and a potential biomarker for fluorescence imaging of COX-2 overexpression in cancer. []
  • Relevance: This compound shares the 3-(trifluoromethyl)-1H-pyrazol-1-yl core with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. It differs in the substitution at the 5-position of the pyrazole (p-tolyl vs. furan-3-carboxamide) and the presence of a fluorescent NBD-linked benzenesulfonamide group instead of the cyclopentyl-substituted amide. []

22. (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5) []

  • Compound Description: This is one of a series of pyranopyrazoles synthesized and characterized using various spectroscopic methods and theoretical calculations. []
  • Relevance: Though it doesn't have a furan ring or a trifluoromethyl group, it shares the pyrazole ring system with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, highlighting the structural diversity achievable with pyrazole-based compounds. []

23. N- [2,4-dioxo-6- (tetrahydro-furan-2-yl) -7-trifluoromethyl-1,4-dihydro-2H-quinazolin-3-yl ] -methanesulfonamide []

  • Compound Description: This is a 1H-quinazoline-2,4-dione derivative with a tetrahydrofuran-2-yl and a trifluoromethyl group. []
  • Relevance: This compound shares the presence of a tetrahydrofuran ring and a trifluoromethyl group with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, but differs in the core scaffold and lacks a pyrazole ring. []

24. (E)-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-N-((3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)carbamothioyl)-2,2-dimethylcyclopropanecarboxamide (7t) []

  • Compound Description: This is an arylpyrazole derivative with a cyhalothroyl thiourea moiety, exhibiting good insecticidal activities against Culex pipiens and Musca domestica. []

25. N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a) []

  • Compound Description: This celecoxib derivative exhibits anti-inflammatory and analgesic activities without causing tissue damage in various organs compared to celecoxib. []
  • Relevance: This compound shares the 3-(trifluoromethyl)-1H-pyrazol-1-yl core with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. It differs in the substitution at the 5-position of the pyrazole ring (4-methylphenyl vs. furan-3-carboxamide) and the presence of a ethylcarbamothioyl-substituted benzenesulfonamide group instead of a cyclopentyl-substituted amide. []

26. N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-2-carboxamide (G2) []

  • Compound Description: This fascin inhibitor demonstrates anti-migratory and anti-invasive effects on colorectal cancer cells. []

27. (RS)-N-[2-(1,3-dimethylbutyl)thiophene-3-yl]-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxamide (penthiopyrad) []

  • Compound Description: This fungicide is effective in controlling various plant diseases. []
  • Relevance: This compound, although featuring a thiophene ring instead of a furan ring, shares the presence of a substituted pyrazole ring with a 1-methyl-3-trifluoromethyl substitution pattern and a carboxamide group with N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. []

28. 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (rinaksipir) [] * Compound Description: Rinaksipir is a fungicide used for controlling various plant diseases. [] * Relevance: Although structurally different from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide due to the presence of a pyridine ring, bromine and chlorine substituents, and a methylcarbamoylphenyl group, it shares the core structure of a pyrazole-5-carboxamide. []

29. [6-trifluoromethyl-pyridin-3-yl]ethyl](methyl)oxido-λ⁶-sulfanylidenecyanamide (sulfoksaflor) [] * Compound Description: Sulfoksaflor is an insecticide used for controlling various insect pests. [] * Relevance: While structurally distinct from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, it demonstrates the diverse applications of trifluoromethyl-substituted heterocyclic compounds in pest control. []

30. N- [2- (1,3-dimethylbutyl) phenyl] -5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide (penflufen) []

  • Compound Description: Penflufen is a fungicide that targets the succinate dehydrogenase enzyme in fungi, disrupting their energy production and leading to fungal death. []
  • Relevance: While structurally different from N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide due to the presence of a fluorine substituent, a dimethylbutylphenyl group, and the absence of a furan ring, it shares the core structure of a pyrazole-4-carboxamide, demonstrating the potential of this scaffold for biological activity. []

31. 5-hydroxy-2-(4-hydroxyphenethyl)-3-oxo-N-pentyl-4-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamide (47), 2-(2-(1H-indol-3-yl)ethyl)-5-hydroxy-3-oxo-N-pentyl-4-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamide (51) and 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (96) []

  • Compound Description: These are potential lead compounds for developing DNA methyltransferase 1 (Dnmt1) inhibitors. []

32. N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1) []

  • Compound Description: This compound, identified through high-throughput screening, served as a starting point for developing selective orexin 2 receptor antagonists. []

Properties

CAS Number

2034379-14-9

Product Name

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.334

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)14-5-7-21(20-14)8-9-22(13-3-1-2-4-13)15(23)12-6-10-24-11-12/h5-7,10-11,13H,1-4,8-9H2

InChI Key

XCLXZLDEWJFFRW-UHFFFAOYSA-N

SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=COC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.